2-Amino-1-[4-[benzyl(propan-2-yl)amino]piperidin-1-yl]-3-methylbutan-1-one
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Overview
Description
(S)-2-Amino-1-(4-(benzyl(isopropyl)amino)piperidin-1-yl)-3-methylbutan-1-one is a complex organic compound that features a piperidine ring, a benzyl group, and an isopropyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-(4-(benzyl(isopropyl)amino)piperidin-1-yl)-3-methylbutan-1-one typically involves multi-step organic reactions. One common method involves the initial formation of the piperidine ring, followed by the introduction of the benzyl and isopropyl groups through nucleophilic substitution reactions. The final step often includes the addition of the amino group under controlled conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-(4-(benzyl(isopropyl)amino)piperidin-1-yl)-3-methylbutan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
(S)-2-Amino-1-(4-(benzyl(isopropyl)amino)piperidin-1-yl)-3-methylbutan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including its role as an inhibitor or activator of specific biological pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-(4-(benzyl(isopropyl)amino)piperidin-1-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: These compounds share the piperidine ring structure and may have similar pharmacological properties.
Benzyl-substituted amines: These compounds share the benzyl group and may have similar chemical reactivity.
Isopropyl-substituted amines: These compounds share the isopropyl group and may have similar steric properties.
Uniqueness
(S)-2-Amino-1-(4-(benzyl(isopropyl)amino)piperidin-1-yl)-3-methylbutan-1-one is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H33N3O |
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Molecular Weight |
331.5 g/mol |
IUPAC Name |
2-amino-1-[4-[benzyl(propan-2-yl)amino]piperidin-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C20H33N3O/c1-15(2)19(21)20(24)22-12-10-18(11-13-22)23(16(3)4)14-17-8-6-5-7-9-17/h5-9,15-16,18-19H,10-14,21H2,1-4H3 |
InChI Key |
PGZTWVKPUCIVAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(CC1)N(CC2=CC=CC=C2)C(C)C)N |
Origin of Product |
United States |
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